2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Biological Activity
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known by its CAS number 1105250-59-6, is a complex organic compound with potential therapeutic applications. Its structure includes a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a benzyl group, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It has been identified as a monoamine releasing agent , selectively promoting the release of dopamine and norepinephrine. This activity is particularly relevant in the context of neurological disorders where modulation of these neurotransmitters can have therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Due to its ability to enhance monoamine levels in the brain, it may serve as an antidepressant agent.
- Cognitive Enhancement : Preliminary studies suggest improvements in cognitive functions, possibly through increased synaptic plasticity.
In Vitro Studies
In vitro studies have demonstrated that the compound interacts with various biological targets:
Target | Activity | Reference |
---|---|---|
Dopamine Receptors | Agonistic effects | |
Norepinephrine Transporters | Inhibition | |
Neuroprotective Pathways | Activation |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Study on Neuroprotection : A study investigated the neuroprotective effects of the compound in models of oxidative stress. Results indicated significant reductions in cell death and oxidative markers.
- Findings : The compound reduced reactive oxygen species (ROS) levels by 30% compared to control groups.
-
Antidepressant Efficacy : In animal models of depression, administration of the compound resulted in a marked decrease in immobility time during forced swim tests, suggesting antidepressant-like effects.
- Findings : The compound reduced immobility time by 40%, indicating significant behavioral improvement.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-9-methylpyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-17-6-5-11-26-21(27)15-20(24-23(17)26)29-16-22(28)25-12-9-19(10-13-25)14-18-7-3-2-4-8-18/h2-8,11,15,19H,9-10,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXHCEJWFHGJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.